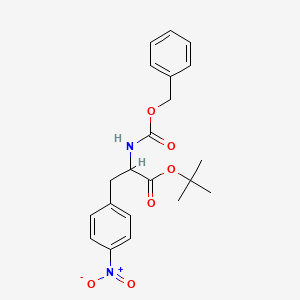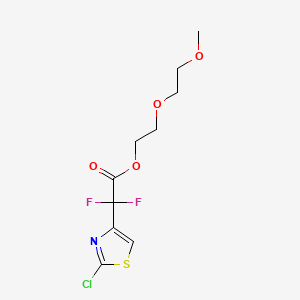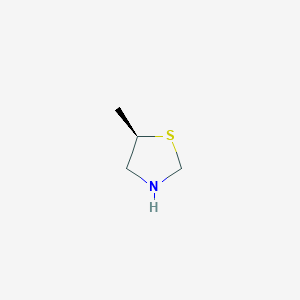![molecular formula C5H4ClN5 B13491167 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that features a fused ring system composed of imidazole and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyanopyrrole with monochloramine, followed by cyclization with formamidine acetate, can yield the desired compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic methodologies. Continuous flow processes have been developed to meet the demand for large-scale production. These processes utilize in situ monochloramine synthesis and process-friendly bases like potassium tert-butoxide (KOt-Bu) to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby preventing their activity and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the inhibition of viral replication.
Vergleich Mit ähnlichen Verbindungen
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: Another fused heterocyclic compound with similar biological activities.
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine: A derivative with a bromine atom, which can exhibit different reactivity and biological properties.
Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives: Various derivatives with modifications at different positions, which can enhance or alter their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C5H4ClN5 |
|---|---|
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C5H4ClN5/c6-5-9-3(7)4-8-1-2-11(4)10-5/h1-2H,(H2,7,9,10) |
InChI-Schlüssel |
PTAIBNCEJZHSRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=N1)C(=NC(=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-enamide](/img/structure/B13491152.png)



![N-(5-{2-azaspiro[4.4]nonane-2-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13491165.png)

